

Comparative study of phase equilibria in methane-ethane-chloroethane systems

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Phase Equilibria of Methane-Ethane-Chloroethane Systems

This guide provides a comparative analysis of the phase equilibria of systems containing methane, ethane, and chloroethane. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermodynamic behavior of these components. The following sections detail experimental methodologies, present available quantitative data for binary systems, and offer a template for the ternary system.

Experimental Protocols

The determination of vapor-liquid equilibrium (VLE) data for cryogenic and high-pressure systems, such as those involving methane, ethane, and chloroethane, typically employs a static-analytic method. This approach involves introducing known amounts of the components into a thermostatted equilibrium cell, allowing the system to reach equilibrium, and then analyzing the composition of the vapor and liquid phases.

A representative experimental protocol is as follows:

• Preparation and Degassing: The equilibrium cell and all connecting lines are meticulously cleaned and evacuated to a high vacuum (typically < 10⁻⁶ mbar) to remove any residual gases and contaminants. The pure components (methane, ethane, chloroethane) are then thoroughly degassed to eliminate any dissolved air or other impurities.



- Component Injection: A precise amount of the least volatile component (chloroethane) is first
 introduced into the equilibrium cell. The cell is then cooled to a temperature where the vapor
 pressure of this component is negligible. Subsequently, known quantities of the more volatile
 components (ethane and methane) are cryogenically transferred into the cell. The amount of
 each component is determined by precise pressure, volume, and temperature
 measurements using calibrated vessels.
- Equilibrium Attainment: The equilibrium cell is then heated to the desired experimental
 temperature. The mixture within the cell is vigorously agitated using a magnetic stirrer to
 ensure thorough mixing and to accelerate the attainment of equilibrium between the vapor
 and liquid phases. The system is considered to be at equilibrium when the pressure inside
 the cell remains constant over an extended period.
- Sampling and Analysis: Once equilibrium is established, samples are carefully withdrawn
 from both the vapor and liquid phases. This is often achieved using high-pressure capillary
 samplers (e.g., ROLSI™ samplers) to avoid disturbing the equilibrium. The composition of
 each phase is then determined using a gas chromatograph (GC) equipped with a suitable
 detector (e.g., a thermal conductivity detector or a flame ionization detector).
- Data Acquisition: The equilibrium temperature is measured using a calibrated platinum resistance thermometer. The equilibrium pressure is measured with a high-precision pressure transducer. The mole fractions of each component in the vapor (y_i) and liquid (x_i) phases are obtained from the gas chromatography analysis.
- Systematic Measurement: The above steps are repeated for a range of temperatures and overall compositions to map out the phase envelope of the system.

Data Presentation

The following tables summarize the available experimental data for the binary subsystems.

Table 1: Vapor-Liquid Equilibrium Data for the Methane-Ethane System



| Temperature (K) | Pressure (bar) | Methane Mole Fraction (Liquid Phase, x1) | Methane Mole Fraction (Vapor Phase, y1) | |
|-----------------|----------------|--|---|--|
| 140.0 | 10.13 | 0.589 | 0.945 | |
| 160.0 | 20.27 | 0.452 | 0.864 | |
| 180.0 | 35.47 | 0.311 | 0.739 | |
| 200.0 | 45.60 | 0.153 | 0.521 | |

Table 2: Vapor-Liquid Equilibrium Data for the Methane-Chloroethane System

| Temperature (K) | Pressure (bar) | Methane Mole Fraction (Liquid Phase, x1) | Methane Mole Fraction (Vapor Phase, y1) | |
|-----------------|----------------|--|---|--|
| 223.15 | 34.47 | 0.082 | 0.988 | |
| 248.15 | 51.71 | 0.145 | 0.982 | |
| 273.15 | 70.95 | 0.223 | 0.975 | |
| 298.15 | 92.20 | 0.321 | 0.966 | |

Table 3: Vapor-Liquid Equilibrium Data for the Ethane-Chloroethane System

| Temperature (K) | Pressure (bar) | Ethane Mole Fraction (Liquid Phase, x1) | Ethane Mole Fraction (Vapor Phase, yı) | |
|-----------------|----------------|---|--|--|
| 273.15 | 2.45 | 0.089 | 0.884 | |
| 298.15 | 5.86 | 0.198 | 0.921 | |
| 323.15 | 11.52 | 0.345 | 0.945 | |
| 348.15 | 20.47 | 0.532 | 0.959 | |



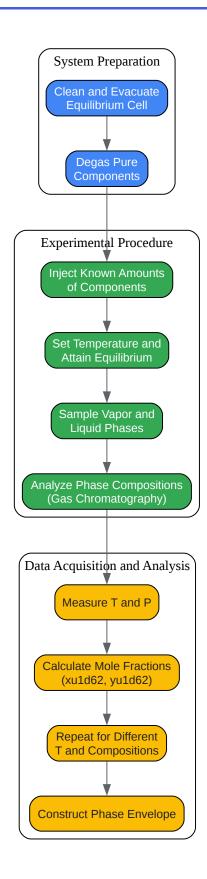
Table 4: Template for Vapor-Liquid Equilibrium Data for the Methane-Ethane-Chloroethane Ternary System

| ature | Pressur e (bar) | Methan e Mole Fraction (Liquid, x1) | Ethane Mole Fraction (Liquid, X2) | Chloroe thane Mole Fraction (Liquid, X3) | Methan e Mole Fraction (Vapor, y1) | Ethane Mole Fraction (Vapor, y ₂) | Chloroe thane Mole Fraction (Vapor, y³) |
|-------|--------------------|-------------------------------------|---|---|------------------------------------|---|--|
|-------|--------------------|-------------------------------------|---|---|------------------------------------|---|--|

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the phase equilibria of the methane-ethane-chloroethane system.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com